Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate
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Overview
Description
Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluoro and methoxy substituents on biological activity.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-chloro-2-methoxyphenyl)-4-methylpent-2-enoate
- Ethyl 4-(3-bromo-2-methoxyphenyl)-4-methylpent-2-enoate
- Ethyl 4-(3-iodo-2-methoxyphenyl)-4-methylpent-2-enoate
Uniqueness
Ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate is unique due to the presence of the fluoro substituent, which can significantly alter the compound’s reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
825654-70-4 |
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Molecular Formula |
C15H19FO3 |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ethyl 4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoate |
InChI |
InChI=1S/C15H19FO3/c1-5-19-13(17)9-10-15(2,3)11-7-6-8-12(16)14(11)18-4/h6-10H,5H2,1-4H3 |
InChI Key |
NRHUAPURUZIGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C)(C)C1=C(C(=CC=C1)F)OC |
Origin of Product |
United States |
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